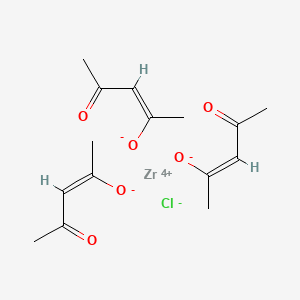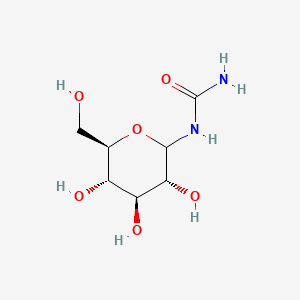
D-Glucosylurea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
D-Glucosylurea: is a compound with the molecular formula C7H14N2O6 and a molecular weight of 222.2 g/mol . It is a derivative of glucose where the glucose molecule is linked to a urea group. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions: D-Glucosylurea can be synthesized through the reaction of unprotected hexoses with urea and urea derivatives in sugar melts or solvent-free systems. This reaction is typically catalyzed by acids and occurs under short reaction times . For example, β-D-glucosylurea can be obtained in high yields by reacting D-glucose with urea in the presence of an acid catalyst .
Industrial Production Methods: The industrial production of this compound involves similar methods, utilizing high substrate concentrations and acid catalysis to achieve high yields. The use of renewable raw materials, such as biomass, is also being explored to make the production process more sustainable .
化学反应分析
Types of Reactions: D-Glucosylurea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the glucose moiety.
Substitution: Substitution reactions can occur at the hydroxyl groups of the glucose molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Substitution reactions often involve reagents like acetic anhydride or alkyl halides.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of glucosylurea derivatives with additional functional groups .
科学研究应用
Chemistry: D-Glucosylurea is used in the synthesis of glycosyl ureas, which are important intermediates in organic synthesis .
Biology: In biological research, this compound is used as a stabilizer for enzymes and as a component in biosensors .
Industry: In the industrial sector, this compound is used in the production of adhesives and as a stabilizer in lyophilization processes .
作用机制
The mechanism of action of D-Glucosylurea involves its interaction with specific molecular targets and pathways. For example, as an inhibitor of glycogen phosphorylase, it binds to the enzyme’s active site, preventing the breakdown of glycogen into glucose . This action can help regulate blood sugar levels in diabetic patients.
相似化合物的比较
β-D-Mannosylurea: Similar in structure but derived from mannose instead of glucose.
N-Acetyl-D-Glucosamine: Another glucose derivative with an acetyl group instead of a urea group.
Uniqueness: D-Glucosylurea is unique due to its specific glycosidic linkage and the presence of the urea group, which imparts distinct chemical and biological properties. Its ability to act as a stabilizer and inhibitor in various applications sets it apart from other similar compounds .
属性
CAS 编号 |
5962-14-1 |
|---|---|
分子式 |
C7H14N2O6 |
分子量 |
222.20 g/mol |
IUPAC 名称 |
[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]urea |
InChI |
InChI=1S/C7H14N2O6/c8-7(14)9-6-5(13)4(12)3(11)2(1-10)15-6/h2-6,10-13H,1H2,(H3,8,9,14)/t2-,3-,4+,5-,6?/m1/s1 |
InChI 键 |
FKWQEFWENKGUGF-GASJEMHNSA-N |
手性 SMILES |
C([C@@H]1[C@H]([C@@H]([C@H](C(O1)NC(=O)N)O)O)O)O |
规范 SMILES |
C(C1C(C(C(C(O1)NC(=O)N)O)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


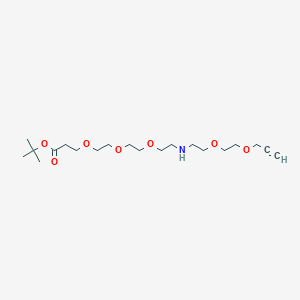
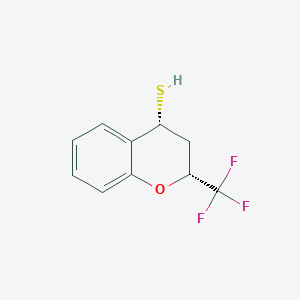

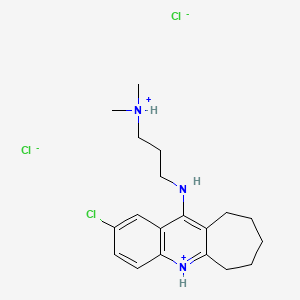
![7-Bromo-3-cyclopentyl-3,4-dihydro-2H-benzo[e][1,3]oxazin-2-one](/img/structure/B13730460.png)
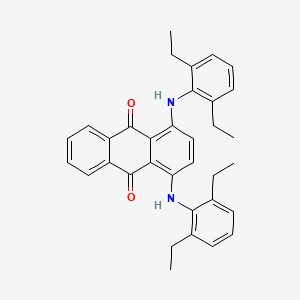
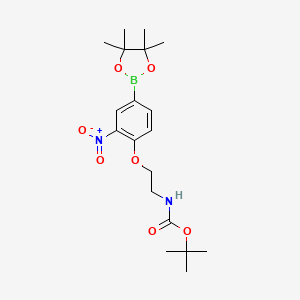

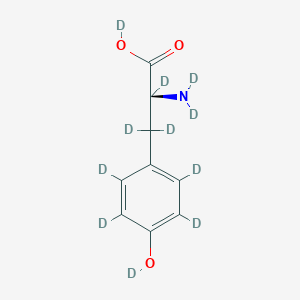
![1,8-Diazaspiro[5.5]undecane-1-ethanol, b-phenyl-, [R-(R*,R*)]-(9CI)](/img/structure/B13730487.png)
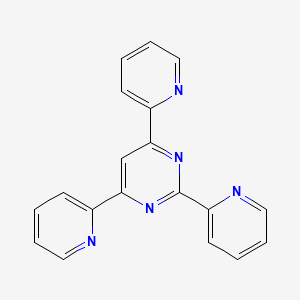
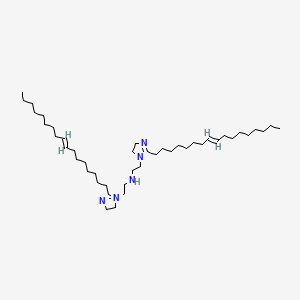
![1-Benzyl-1H-pyrazolo[3,4-b]pyridin-3-ylamine](/img/structure/B13730502.png)
